molecular formula C12H19Cl2N3S B6077764 [3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride

[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride

Cat. No. B6077764
M. Wt: 308.3 g/mol
InChI Key: AVQWBNRUTHBGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride, also known as MTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTS is a thiol-reactive compound that can be used to modify cysteine residues in proteins, which makes it a valuable tool in the field of biochemistry.

Mechanism of Action

[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. This reaction results in the formation of a covalent bond between the thiol group of this compound and the cysteine residue in the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein that is being modified. In general, the modification of cysteine residues can alter the structure and function of proteins, which can have downstream effects on cellular processes. For example, the modification of cysteine residues in ion channels can alter their activity, which can affect the electrical properties of cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride in lab experiments is its specificity for cysteine residues. This allows researchers to selectively modify specific cysteine residues in proteins, which can help to elucidate their function. However, this compound has some limitations, including the potential for off-target effects and the possibility of altering the structure of the protein being studied.

Future Directions

There are several potential future directions for research involving [3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride. One area of interest is the development of new this compound derivatives that can modify cysteine residues in different ways. Another area of interest is the use of this compound in the development of new therapeutics that target specific cysteine residues in disease-related proteins. Finally, there is potential for the use of this compound in the development of new diagnostic tools for the detection of cysteine-containing proteins in biological samples.
Conclusion
This compound is a valuable tool in scientific research, particularly in the field of biochemistry. Its ability to selectively modify cysteine residues in proteins makes it a valuable tool for studying protein structure and function. While there are some limitations to its use, there are also many potential future directions for research involving this compound.

Synthesis Methods

[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride can be synthesized through a multi-step process that involves the reaction of 2-(bromomethyl)-3-methylthiophene with 1H-imidazole-1-propylamine in the presence of a base, followed by the addition of hydrogen chloride to form the dihydrochloride salt.

Scientific Research Applications

[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride has a wide range of applications in scientific research, particularly in the field of biochemistry. It can be used to modify cysteine residues in proteins, which can help to elucidate the structure and function of proteins. This compound can also be used to study protein-protein interactions and the role of cysteine residues in enzyme catalysis.

properties

IUPAC Name

3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S.2ClH/c1-11-3-8-16-12(11)9-13-4-2-6-15-7-5-14-10-15;;/h3,5,7-8,10,13H,2,4,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQWBNRUTHBGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCCN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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